2-(氮杂环丁基甲基)苯基环丁基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

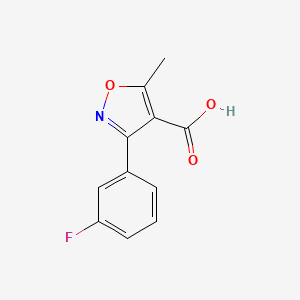

2-(Azetidinomethyl)phenyl cyclobutyl ketone is a compound that can be associated with the broader class of azetidinones, which are four-membered nitrogen-containing beta-lactam rings. These structures are of significant interest due to their presence in various biologically active compounds and their utility in synthetic organic chemistry as intermediates for the synthesis of a wide range of complex molecules.

Synthesis Analysis

The synthesis of related azetidinone compounds has been explored through various methods. For instance, azetidinones can be transformed into unsaturated ketones via ring opening by phosphonate stabilized carbanion followed by Horner-Wadsworth-Emmons olefination, as demonstrated in the formal synthesis of L-erythro-sphingosine and D-lyxo-phytosphingosine . Additionally, enantiomerically pure amino ketones, which are precursors to azetidinones, can be prepared from commercially available starting materials and converted into azetidine-2-carboxylic acids through a series of steps, including photochemical cyclization . The synthesis of azetidinones can also be achieved through the cycloaddition reaction of ketene and methylenimine, which involves a nonsynchronous and concerted mechanism .

Molecular Structure Analysis

The molecular structure of azetidinones is characterized by a four-membered beta-lactam ring. The stability and reactivity of these compounds can be influenced by substituents on the azetidinone ring. For example, the mass spectra of isomeric 1-benzoyl-2-azetidinones suggest that the molecular ion stability and fragmentation patterns are affected by the presence of ketene or substituted ketene groups .

Chemical Reactions Analysis

Azetidinones can undergo various chemical reactions, including cyclization and cycloaddition. Cyclization reactions of azetidinones can lead to the formation of bicyclic beta-lactams, as seen with 4-(3'-butenyl)azetidin-2-one, which forms the carbopenam ring system upon reaction with electrophilic reagents . Cycloaddition reactions are another pathway to synthesize azetidines and pyrrolidines from azetidinones, as demonstrated by the Lewis base-catalyzed reactions of alkynyl ketones with N-tosylimines .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinones and related compounds are influenced by their molecular structure. For instance, the reactivity of azetidinones in cycloaddition reactions can be affected by the substituents on the nitrogen atom, as seen in the synthesis of N-substituted 3-azetidinones from alpha-amino-alpha'-diazomethyl ketones . The mass spectrometric analysis of isomeric azetidinones provides insights into their stability and fragmentation behavior, which are important for their identification and characterization .

科学研究应用

不对称环氧化催化

研究表明,含有 N-芳基取代恶唑烷酮的酮,类似于涉及 2-(氮杂环丁基甲基)苯基环丁基酮的结构,因其在各种烯烃的环氧化中的用途而受到研究。烯烃的苯基基团与催化剂的恶唑烷酮之间的相互作用是关键,吸电子基团增强了这种相互作用。这提供了对酮催化的环氧化机理的见解,并将这些酮作为不对称合成中实际应用的可行候选物 (舒等人,2003).

β-内酰胺合成

另一个重要的应用涉及从 3-苯基-2-(1-H-吡咯-1-基)丙酸(作为乙烯酮来源)合成单环-2-氮杂环丁酮。该过程突出了通过乙烯酮和亚胺中的位阻可实现的受控非对映选择性,其中特定条件导致一种异构体的独家形成。该方法强调了此类酮衍生物在 β-内酰胺简化合成中的潜力,这在药物化学中至关重要 (贝赫扎迪等人,2015).

对映选择性催化

从 2-氰基氮杂环丁烷制备对映纯 2-酰基氮杂环丁烷展示了这些酮在立体选择性反应中的多功能性。转化为叔氮杂环丁基氨基醇及其作为催化剂用于对乙醛进行二乙基锌的对映选择性加成的应用例证了这些化合物在合成化学中实现高对映选择性的作用 (库蒂和普里姆,2002).

安全和危害

The safety data and potential hazards associated with 2-(Azetidinomethyl)phenyl cyclobutyl ketone are not provided in the search results. However, it is always important to handle chemical compounds with care and to follow appropriate safety protocols.

未来方向

The future directions for research and applications involving 2-(Azetidinomethyl)phenyl cyclobutyl ketone are not specified in the search results. However, given its potential implications in various fields of research and industry1, it is likely that further studies and developments will continue.

Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.

属性

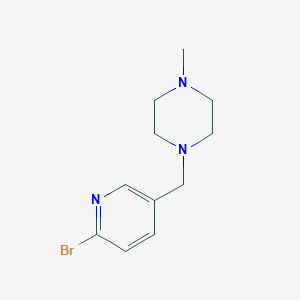

IUPAC Name |

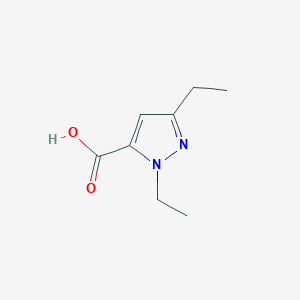

[2-(azetidin-1-ylmethyl)phenyl]-cyclobutylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-15(12-6-3-7-12)14-8-2-1-5-13(14)11-16-9-4-10-16/h1-2,5,8,12H,3-4,6-7,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINMJRQJGWQVTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=CC=C2CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643734 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azetidinomethyl)phenyl cyclobutyl ketone | |

CAS RN |

898755-44-7 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)